molecular formula C17H13F3O3 B2676772 (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid CAS No. 866151-64-6

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid

Cat. No.: B2676772
CAS No.: 866151-64-6
M. Wt: 322.283
InChI Key: ZDEHRRBYIHAIMA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid is a high-value chemical reagent for biochemical and pharmacological research. This compound belongs to a class of 2-alkylthio acetamide derivatives that function as highly potent inhibitors of human microsomal epoxide hydrolase (mEH), with demonstrated IC50 values in the low nanomolar range . The compound's core structure features an amide connected to an alkyl side chain and a benzyl-thio function, which together act as key pharmacophore units essential for binding to the mEH enzyme and inhibiting its activity . Microsomal epoxide hydrolase is involved in the hydrolysis of a wide range of epoxide-containing molecules, including endogenous lipid mediators such as epoxy-fatty acids (EpFAs) . The inhibition of mEH is a promising therapeutic strategy, as research has shown it can complement soluble epoxide hydrolase (sEH) inhibition in improving post-ischemic functional recovery in murine hearts, suggesting potential applications in cardiovascular and metabolic disease research . The presence of the trifluoromethyl benzyloxy moiety enhances the compound's binding affinity and metabolic stability, making it a superior pharmacological tool compared to earlier primary amine, amide, and urea-based mEH inhibitors . Supplied for research use only (RUO), this compound is strictly intended for laboratory investigations and is not for diagnostic, therapeutic, or personal use. Researchers can utilize this potent inhibitor to further elucidate the complex physiological functions of mEH and evaluate its therapeutic potential.

Properties

IUPAC Name

(E)-3-[3-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3O3/c18-17(19,20)14-7-4-13(5-8-14)11-23-15-3-1-2-12(10-15)6-9-16(21)22/h1-10H,11H2,(H,21,22)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEHRRBYIHAIMA-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(F)(F)F)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(F)(F)F)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzyl alcohol and 3-hydroxybenzaldehyde.

    Formation of Benzyl Ether: The first step involves the formation of the benzyl ether by reacting 4-(trifluoromethyl)benzyl alcohol with 3-hydroxybenzaldehyde in the presence of a suitable base such as potassium carbonate.

    Aldol Condensation: The benzyl ether intermediate is then subjected to aldol condensation with acrolein under basic conditions to form the propenoic acid linkage.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the propenoic acid moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid such as aluminum chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogens or other electrophiles on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • The compound has shown potential in modulating protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis. Studies indicate that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cancer cell survival .
  • Antimicrobial Properties :
    • Research has demonstrated that (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid exhibits significant antimicrobial activity against various pathogens, including Escherichia coli and Pseudomonas aeruginosa. This is attributed to the trifluoromethyl group, which enhances the compound's interaction with microbial membranes .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties. In vitro studies have indicated that similar compounds can inhibit inflammatory mediators, providing a basis for further exploration in treating inflammatory diseases .

Organic Synthesis Applications

  • Building Block for Synthesis :
    • The compound serves as an important intermediate in organic synthesis due to its reactive propenoic acid group. It can undergo various reactions, including Michael additions and Diels-Alder reactions, making it a valuable building block for synthesizing more complex molecules .
  • Functionalization Opportunities :
    • The reactivity of the propenoic acid allows for diverse functionalization strategies, enabling chemists to create derivatives with tailored biological activities. This versatility is crucial for drug development and the creation of novel therapeutic agents .

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in cancer cell lines through protein kinase modulation .
Study 2Antimicrobial ActivityShowed effective inhibition against E. coli and P. aeruginosa, highlighting its potential as an antimicrobial agent .
Study 3Anti-inflammatory EffectsIndicated reduction in inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases .

Mechanism of Action

The mechanism of action of (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The propenoic acid moiety can form hydrogen bonds with active site residues, modulating the activity of the target protein. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Key differences :

  • Lacks the benzyloxy substituent present in the target compound.
  • Simplified structure with a single trifluoromethylphenyl group directly attached to the acrylic acid backbone.
Property Target Compound (2E)-3-[4-(Trifluoromethyl)phenyl]acrylic Acid
Molecular formula $ \text{C}{17}\text{H}{13}\text{F}3\text{O}3 $ $ \text{C}{10}\text{H}7\text{F}3\text{O}2 $
Molecular weight ~334.3 216.16
Substituents Trifluoromethylbenzyloxy at meta position Trifluoromethylphenyl at para position
Potential applications Enhanced lipophilicity for membrane permeability Simpler structure for preliminary SAR studies

Functional impact : The benzyloxy group in the target compound may improve binding to hydrophobic pockets in proteins compared to the analog .

Analog with Extended Fluorination: (E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic Acid

Key differences :

  • Contains two trifluoromethyl groups on the benzyl ring and a methoxy substituent.
  • The α,β-unsaturated system includes a cyano group instead of a carboxylic acid.
Property Target Compound (E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic Acid
Molecular formula $ \text{C}{17}\text{H}{13}\text{F}3\text{O}3 $ $ \text{C}{20}\text{H}{13}\text{F}6\text{NO}4 $
Molecular weight ~334.3 445.31
Substituents Single trifluoromethyl group Bis(trifluoromethyl)benzyl, methoxy, and cyano groups
Electronic effects Moderate electron withdrawal Strong electron withdrawal due to cyano and bis-CF₃ groups

Functional impact: The cyano group and bis-CF₃ substituents in the analog likely increase electrophilicity, making it more reactive in Michael addition reactions or enzyme inhibition .

Sulfonamide-Containing Analog: (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid

Key differences :

  • Replaces the benzyloxy ether with a sulfamoyl linkage .
  • Introduces a sulfonamide group for hydrogen bonding.
Property Target Compound (E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic Acid
Molecular formula $ \text{C}{17}\text{H}{13}\text{F}3\text{O}3 $ $ \text{C}{16}\text{H}{12}\text{F}3\text{NO}4\text{S} $
Molecular weight ~334.3 371.04
Substituents Ether linkage Sulfamoyl bridge
Pharmacokinetics Likely higher lipophilicity Enhanced solubility due to sulfonamide polarity

Functional impact : The sulfamoyl group may improve water solubility and enable stronger interactions with polar residues in enzyme active sites .

Heterocyclic Analog: (2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic Acid

Key differences :

  • Substitutes the trifluoromethylbenzyl group with a thiazolylmethoxy moiety.
  • Introduces a chlorine atom and heterocyclic ring .
Property Target Compound (2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic Acid
Molecular formula $ \text{C}{17}\text{H}{13}\text{F}3\text{O}3 $ $ \text{C}{13}\text{H}{10}\text{Cl}\text{NO}_3\text{S} $
Molecular weight ~334.3 295.74
Substituents Aromatic CF₃ Chlorothiazole ring
Bioactivity Not specified Potential insecticidal or antiviral activity (inferred from thiazole)

Functional impact : The thiazole ring introduces nitrogen and sulfur atoms, which could facilitate interactions with metal ions or nucleophilic targets .

Data Tables for Quick Reference

Table 1. Molecular Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents
(E)-3-(3-{[4-(Trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid (Target) $ \text{C}{17}\text{H}{13}\text{F}3\text{O}3 $ ~334.3 Trifluoromethylbenzyloxy
(2E)-3-[4-(Trifluoromethyl)phenyl]acrylic acid $ \text{C}{10}\text{H}7\text{F}3\text{O}2 $ 216.16 Trifluoromethylphenyl
(E)-3-(4-((2,4-Bis(trifluoromethyl)benzyl)oxy)-3-methoxyphenyl)-2-cyanoacrylic acid $ \text{C}{20}\text{H}{13}\text{F}6\text{NO}4 $ 445.31 Bis(trifluoromethyl)benzyl, methoxy, cyano
(E)-3-[4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid $ \text{C}{16}\text{H}{12}\text{F}3\text{NO}4\text{S} $ 371.04 Sulfamoyl, trifluoromethylphenyl
(2E)-3-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enoic acid $ \text{C}{13}\text{H}{10}\text{Cl}\text{NO}_3\text{S} $ 295.74 Chlorothiazolylmethoxy

Biological Activity

(E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid, commonly referred to as a trifluoromethyl-substituted phenolic compound, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24_{24}H18_{18}F6_6N2_2O3_3
  • Molecular Weight : 496.4 g/mol
  • CAS Number : 866050-56-8

The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its interaction with biological membranes and proteins. This modification can improve metabolic stability and bioavailability, allowing the compound to effectively engage with various molecular targets, such as enzymes and receptors.

Antidepressant Effects

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antidepressant-like effects. For instance, a related compound, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide, demonstrated notable activity in models for Major Depressive Disorder (MDD). The mechanism involved modulation of the serotonergic system, particularly through interactions with 5-HT receptors .

Enzyme Inhibition

Trifluoromethyl-substituted compounds have been reported to inhibit various enzymes effectively. For example, including a trifluoromethyl group in phenolic compounds has been shown to enhance their potency against serotonin uptake, suggesting potential applications in treating mood disorders .

Case Studies

  • Antidepressant-Like Activity :
    • Study Design : Male Swiss mice were administered varying doses of the compound (1-50 mg/kg). Behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST) were employed to assess antidepressant effects.
    • Findings : The compound exhibited significant antidepressant-like effects linked to serotonergic modulation without severe toxicity .
  • Enzyme Interaction Studies :
    • Objective : Evaluate how trifluoromethyl substitutions affect enzyme activity.
    • Results : Compounds with trifluoromethyl substitutions showed enhanced binding affinity to target enzymes compared to their non-fluorinated counterparts, indicating improved therapeutic potential in pharmacological applications .

Summary of Biological Activities

Activity TypeCompound NameModel UsedKey Findings
AntidepressantN-(3-((3-(trifluoromethyl)phenyl)selenyl)...Swiss mice (FST, TST)Significant antidepressant-like effect observed
Enzyme InhibitionTrifluoromethyl-substituted phenolic compoundsVarious enzyme assaysEnhanced inhibition potency compared to analogs

Q & A

Basic: What synthetic methodologies are recommended for synthesizing (E)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenoic acid?

Answer:
The synthesis typically involves a multi-step approach:

Formation of the benzyloxy-substituted phenyl intermediate : React 3-hydroxyphenyl derivatives with 4-(trifluoromethyl)benzyl bromide under alkaline conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group .

Propenoic acid coupling : Use a Heck coupling or Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated carboxylic acid moiety. For example, reacting the substituted benzaldehyde with malonic acid derivatives under acidic or catalytic conditions can yield the (E)-configured double bond .

Purification : Column chromatography or recrystallization is critical to isolate the (E)-isomer, as stereochemical purity impacts biological activity .

Basic: How can the stereochemical configuration (E/Z) of the compound be confirmed experimentally?

Answer:

  • NMR Spectroscopy : The coupling constant (JJ) between the α- and β-protons of the propenoic acid moiety typically ranges from 12–16 Hz for the (E)-isomer, compared to 8–12 Hz for the (Z)-isomer .
  • X-ray Crystallography : Provides definitive confirmation of the double-bond geometry and spatial arrangement of substituents .
  • HPLC with Chiral Columns : Separates enantiomers if chiral centers are present, though this method is secondary to NMR for E/Z determination .

Advanced: What strategies improve the metabolic stability of this compound in pharmacokinetic studies?

Answer:

  • Fluorine Substitution : The trifluoromethyl group enhances metabolic stability by reducing oxidative metabolism via cytochrome P450 enzymes due to fluorine’s electronegativity and steric effects .
  • Deuterium Incorporation : Replacing hydrogen with deuterium at vulnerable positions (e.g., benzylic or α-to-carboxylic acid) can slow metabolic degradation .
  • Prodrug Design : Esterification of the carboxylic acid group improves oral bioavailability, with enzymatic hydrolysis releasing the active form in vivo .

Advanced: How does the trifluoromethyl group influence binding affinity in target proteins?

Answer:

  • Lipophilicity Enhancement : The -CF₃ group increases logP, improving membrane permeability and target engagement in hydrophobic binding pockets .
  • Electron-Withdrawing Effects : Stabilizes charge-transfer interactions with aromatic residues (e.g., π-stacking with tyrosine or phenylalanine) .
  • Steric Effects : The bulky -CF₃ group may restrict rotational freedom, favoring bioactive conformations .

Basic: What analytical techniques reliably quantify this compound in biological matrices?

Answer:

  • LC-MS/MS : Offers high sensitivity and specificity for detecting low concentrations in plasma or tissue homogenates. Use deuterated analogs as internal standards .
  • HPLC-UV : Suitable for in vitro samples (e.g., cell lysates) with a detection limit of ~0.1 µg/mL. Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for peak resolution .

Advanced: What in vitro models assess efficacy against inflammatory pathways?

Answer:

  • NF-κB Luciferase Reporter Assays : Measure inhibition of pro-inflammatory signaling in RAW 264.7 macrophages stimulated with LPS .
  • COX-2 Enzyme Inhibition : Use recombinant COX-2 and a colorimetric substrate (e.g., prostaglandin H₂) to evaluate IC₅₀ values .
  • Cytokine Profiling : ELISA-based quantification of TNF-α or IL-6 in primary human monocytes .

Basic: How should solubility challenges during in vitro testing be addressed?

Answer:

  • Co-Solvents : Use DMSO (≤0.1% v/v) for initial stock solutions, followed by dilution in cell culture media .
  • pH Adjustment : Prepare sodium salts by treating the carboxylic acid with NaOH to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve dispersion .

Advanced: What computational methods predict cytochrome P450 interactions?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding modes with CYP3A4 or CYP2C9 isoforms. Focus on interactions with heme iron and active-site residues .
  • MD Simulations : Analyze stability of enzyme-ligand complexes over 100-ns trajectories to identify metabolic hotspots .
  • QSAR Models : Train models on fluorinated analogs to predict clearance rates and metabolite profiles .

Basic: What parameters are critical for scaling up synthesis from milligram to gram scale?

Answer:

  • Catalyst Optimization : Reduce Pd loading in coupling reactions to <1 mol% to lower costs and improve purity .
  • Solvent Selection : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) for greener processes .
  • Purification Efficiency : Transition from column chromatography to recrystallization (e.g., using ethanol/water mixtures) for higher yields .

Advanced: How can isotopic labeling aid tracer studies in metabolic pathways?

Answer:

  • ¹³C-Labeling : Introduce ¹³C at the carboxylic acid carbon via malonic acid-¹³C₂ in the synthesis to track decarboxylation or incorporation into biomass .
  • ³H-Labeling : Catalytic tritiation of the propenoic acid double bond enables radiolabeled studies of tissue distribution .
  • ¹⁹F NMR : Leverage the trifluoromethyl group as an intrinsic probe for real-time monitoring of metabolic stability in hepatocyte assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.